molecular formula C11H22N2O2 B3092434 tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate CAS No. 1227916-38-2

tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate

Cat. No.: B3092434
CAS No.: 1227916-38-2
M. Wt: 214.30
InChI Key: NNMBHCRWGGSRBE-DTWKUNHWSA-N
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Description

tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate is a chemical compound with the molecular formula C11H22N2O2. It is a white solid at room temperature and is known for its use in various chemical and biological applications. The compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group.

Scientific Research Applications

tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate” are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of “this compound” are currently unknown . As more research is conducted, we will gain a clearer picture of the results of this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate typically involves the reaction of 6-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

6-methylpiperidine+tert-butyl chloroformatetriethylaminetert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate\text{6-methylpiperidine} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 6-methylpiperidine+tert-butyl chloroformatetriethylamine​tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Lacks the piperidine ring, making it less structurally complex.

    N-Boc-piperidine: Contains a similar piperidine ring but with a different protecting group.

    6-Methylpiperidine: The parent compound without the carbamate group.

Uniqueness

tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate is unique due to the combination of the tert-butyl group, piperidine ring, and carbamate functional group. This combination provides specific chemical properties and reactivity that are valuable in various applications, particularly in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBHCRWGGSRBE-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate
Reactant of Route 2
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate
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tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate
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tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate
Reactant of Route 5
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate
Reactant of Route 6
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate

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